molecular formula C8H4BrNO2S B1521735 2-Bromobenzo[d]thiazole-6-carboxylic acid CAS No. 22514-58-5

2-Bromobenzo[d]thiazole-6-carboxylic acid

Cat. No. B1521735
CAS RN: 22514-58-5
M. Wt: 258.09 g/mol
InChI Key: ICKXPLAJDFRFME-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]thiazole-6-carboxylic acid is a benzothiazole derivative . It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .


Synthesis Analysis

The synthesis of 2-Bromobenzo[d]thiazole-6-carboxylic acid involves various methods. One of the methods includes the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester, catalyzed by Pd (dppf)Cl2 CH2 Cl2 in the presence of K2 CO3 and DMF . Another method involves the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular weight of 2-Bromobenzo[d]thiazole-6-carboxylic acid is 259.1 . The IUPAC name is 2-bromo-1H-1lambda3-benzo[d]thiazole-6-carboxylic acid . The InChI code is 1S/C8H5BrNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3,13H,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromobenzo[d]thiazole-6-carboxylic acid include a molecular weight of 259.1 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Antimicrobial Agents

2-Bromobenzo[d]thiazole-6-carboxylic acid can be utilized in the synthesis of compounds that exhibit antimicrobial properties. For instance, it can be used to create derivatives that inhibit K1 capsule formation in uropathogenic Escherichia coli, which is a significant step in combating urinary tract infections .

Development of Anti-inflammatory Drugs

The thiazole ring, which is a part of the 2-Bromobenzo[d]thiazole-6-carboxylic acid structure, has been associated with anti-inflammatory activity. Derivatives of this compound could be synthesized and evaluated for their potential as anti-inflammatory agents, contributing to the treatment of chronic inflammatory diseases .

Analgesic Compound Synthesis

Similarly, the thiazole moiety is known to possess analgesic properties. Research into 2-Bromobenzo[d]thiazole-6-carboxylic acid could lead to the development of new pain-relief medications, especially those that aim to reduce the side effects associated with current analgesics .

Antioxidant Activity Exploration

Compounds containing the thiazole ring have been studied for their antioxidant capabilities. 2-Bromobenzo[d]thiazole-6-carboxylic acid could serve as a precursor in the synthesis of antioxidants, which play a crucial role in protecting the body from oxidative stress and related diseases .

Neuroprotective Drug Research

The neuroprotective potential of thiazole derivatives makes 2-Bromobenzo[d]thiazole-6-carboxylic acid a candidate for the development of drugs that could protect nerve cells against damage, which is particularly relevant in conditions like Alzheimer’s and Parkinson’s disease .

Antitumor and Cytotoxicity Studies

Research into thiazole derivatives has shown that they can exhibit antitumor or cytotoxic effects. This suggests that 2-Bromobenzo[d]thiazole-6-carboxylic acid could be used to synthesize new compounds for cancer treatment, aiming to target and destroy cancer cells with minimal impact on healthy tissue .

Advanced Battery Science

In the field of advanced battery science, 2-Bromobenzo[d]thiazole-6-carboxylic acid might find applications in the development of new materials for battery technology. Its unique chemical structure could contribute to the enhancement of battery performance and longevity .

Analytical Chemistry Applications

Lastly, 2-Bromobenzo[d]thiazole-6-carboxylic acid can be employed in analytical chemistry for the development of novel assays or chemical sensors. Its reactivity and specificity could be harnessed to detect various biological or chemical substances .

Safety And Hazards

The safety information for 2-Bromobenzo[d]thiazole-6-carboxylic acid includes hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

2-bromo-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKXPLAJDFRFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671909
Record name 2-Bromo-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzo[d]thiazole-6-carboxylic acid

CAS RN

22514-58-5
Record name 2-Bromo-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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